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Compound of Interest

Compound Name: ES 936

Cat. No.: B1671242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
ES 936, with the CAS number 192820-78-3, is a potent and specific mechanism-based

inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1). This indolequinone has demonstrated

significant anti-cancer properties, particularly in preclinical models of pancreatic cancer. Its

primary mechanism of action involves the irreversible inactivation of NQO1, an enzyme often

overexpressed in various solid tumors and implicated in cellular protection against oxidative

stress. Beyond its role as an NQO1 inhibitor, ES 936 has also been observed to modulate

other cellular signaling pathways, including the p38 MAP kinase pathway, independent of its

effect on NQO1. This technical guide provides a comprehensive overview of ES 936,

summarizing key quantitative data, detailing experimental methodologies from seminal studies,

and visualizing its known signaling pathways.
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Property Value

Chemical Name
5-methoxy-1,2-dimethyl-3-((4-

nitrophenoxy)methyl)-1H-indole-4,7-dione

CAS Number 192820-78-3

Molecular Formula C₁₈H₁₆N₂O₆

Molecular Weight 356.33 g/mol

Appearance Solid

Solubility Soluble in DMSO

Storage Store at -20°C

Quantitative Data
Table 2.1: In Vitro Efficacy - Growth Inhibition

Cell Line Cancer Type IC₅₀ (nM) Reference

MIA PaCa-2
Human Pancreatic

Carcinoma
108 [1][2][3]

BxPC-3
Human Pancreatic

Adenocarcinoma
365 [1][2][3]

Table 2.2: In Vitro Efficacy - NQO1 Inhibition
Cell Lines

NQO1 Activity
Inhibition

Concentration
(nM)

Time Reference

HCT116, HT-29,

MDA468 NQ16,

MIA PaCa-2,

BxPC-3

> 95% 100 - 250 30 - 120 min [2][4]

Table 2.3: In Vivo Efficacy - Tumor Growth Inhibition
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Tumor Model Dosing Regimen Outcome Reference

MIA PaCa-2 Xenograft

(athymic nude mice)

5 mg/kg/day, i.p. for

10 days

Significantly reduced

rate of tumor growth
[2][3]

Signaling Pathways and Mechanisms of Action
ES 936 primarily functions as a mechanism-based inhibitor of NQO1. NQO1 is a cytosolic

flavoenzyme that catalyzes the two-electron reduction of quinones, a process that is generally

considered detoxifying as it bypasses the formation of reactive semiquinone intermediates. In

many cancers, NQO1 is overexpressed, and its inhibition can lead to increased oxidative stress

and cell death.

However, research has also uncovered NQO1-independent activities of ES 936, highlighting its

potential to influence multiple signaling cascades within cancer cells.

NQO1 Inhibition and Downstream Effects
The primary mechanism of ES 936 is the irreversible inhibition of NQO1. This action is believed

to contribute to its anti-cancer effects by preventing the detoxification of quinones and

potentially increasing intracellular oxidative stress.
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ES 936 mechanism-based inhibition of NQO1.

Modulation of TNF-α-Induced Signaling
ES 936 has been shown to inhibit the expression of adhesion molecules, such as E-selectin,

induced by the pro-inflammatory cytokine TNF-α in human bone marrow endothelial cells.[1]

This suggests an anti-inflammatory component to its activity, which could be relevant in the

tumor microenvironment.
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Inhibitory effect of ES 936 on TNF-α signaling.

NQO1-Independent Activation of p38 MAPK Pathway
Interestingly, ES 936 can stimulate DNA synthesis in HeLa cells through a mechanism that is

independent of NQO1 inhibition.[1] This effect is mediated by the activation of the p38 MAP
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kinase pathway and is influenced by the cellular redox state.[1] This dual activity suggests that

the cellular context can determine the ultimate biological outcome of ES 936 treatment.
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NQO1-independent p38 MAPK activation by ES 936.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for ES 936.

Cell Growth Inhibition Assay
Objective: To determine the IC₅₀ values of ES 936 in cancer cell lines.

Methodology:
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Cell Culture: Human pancreatic cancer cell lines (MIA PaCa-2, BxPC-3) are cultured in

appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and

antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000

cells per well and allowed to attach overnight.

Compound Treatment: ES 936 is dissolved in DMSO to create a stock solution, which is

then serially diluted in culture media to achieve a range of final concentrations. The cells

are treated with these dilutions for a specified period (e.g., 72 hours). Control wells receive

media with the corresponding concentration of DMSO.

Viability Assessment: Cell viability is assessed using a standard method such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet

staining assay.

Data Analysis: The absorbance is read using a microplate reader. The percentage of cell

survival is calculated relative to the DMSO-treated control cells. The IC₅₀ value is

determined by plotting the percentage of cell survival against the log of the drug

concentration and fitting the data to a sigmoidal dose-response curve.

NQO1 Activity Assay
Objective: To measure the inhibitory effect of ES 936 on NQO1 enzymatic activity in cellular

systems.

Methodology:

Cell Lysate Preparation: Cells are treated with ES 936 (e.g., 100 nM) for various time

points. After treatment, cells are washed with PBS and lysed using a suitable lysis buffer.

The cell lysate is then centrifuged to pellet cellular debris, and the supernatant (cytosolic

fraction) is collected.

Protein Quantification: The protein concentration of the cytosolic fraction is determined

using a standard method like the Bradford or BCA assay.
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Enzymatic Reaction: The NQO1 activity is measured spectrophotometrically. The reaction

mixture typically contains the cell lysate, a buffer (e.g., Tris-HCl), a substrate (e.g.,

menadione or another suitable quinone), and a reducing agent (NADPH). The reduction of

a redox dye (e.g., cytochrome c or MTT) is monitored over time by measuring the change

in absorbance at a specific wavelength.

Inhibitor Control: To confirm that the measured activity is specific to NQO1, a parallel

reaction is run in the presence of a known NQO1 inhibitor like dicoumarol.

Data Analysis: The NQO1 activity is expressed as the rate of change in absorbance per

minute per milligram of protein. The percentage of inhibition by ES 936 is calculated by

comparing the activity in treated cells to that in untreated control cells.

In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of ES 936 in a preclinical animal model.

Methodology:

Animal Model: Female athymic nude mice (4-6 weeks old) are used.

Tumor Cell Implantation: MIA PaCa-2 cells are harvested, resuspended in a suitable

medium (e.g., PBS or Matrigel), and injected subcutaneously into the flank of each mouse.

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³).

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated

using the formula: (length × width²)/2.

Treatment Administration: Once tumors reach the desired size, mice are randomized into

treatment and control groups. The treatment group receives daily intraperitoneal (i.p.)

injections of ES 936 (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., DMSO and

saline). The control group receives injections of the vehicle alone.

Efficacy and Toxicity Assessment: Tumor volumes and body weights are monitored

throughout the study. At the end of the treatment period, mice are euthanized, and tumors

are excised and weighed.
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Data Analysis: The mean tumor volumes of the treatment and control groups are plotted

over time. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance

of the difference in tumor growth between the groups.

Conclusion
ES 936 is a valuable research tool for studying the role of NQO1 in cancer biology and for

exploring novel therapeutic strategies targeting this enzyme. Its dual mechanism of action,

involving both NQO1 inhibition and modulation of other signaling pathways, makes it a

compound of significant interest. The data and protocols summarized in this guide provide a

solid foundation for researchers and drug development professionals working with this

promising anti-cancer agent. Further investigation into its NQO1-independent effects and its

potential for combination therapies is warranted.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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